6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one
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Description
6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one (DFMBQ) is an organic compound with a molecular formula of C15H9F2NO2. It is a heterocyclic compound containing a quinoline ring with a difluorinated benzoyl group attached to it. DFMBQ is an important chemical intermediate due to its wide range of applications in organic synthesis and medicinal chemistry. In recent years, DFMBQ has been used as a synthetic building block for the synthesis of various biologically active compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has been conducted on the synthesis of compounds related to 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one. For example, the synthesis of lakshminine, an oxoisoaporphine alkaloid, was achieved to facilitate biological testing of related compounds, including derivatives of quinolin-4(1H)-one (Castro-Castillo et al., 2010).
- Structural Derivatives : Studies have explored the synthesis of various structural derivatives of quinolin-4(1H)-one. For instance, the solid-phase synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, which are structurally related, has been reported (Mazurov, 2000).
Biological Activities and Applications
- Antiproliferative Activity : Some derivatives of quinolin-4(1H)-one have been tested for antiproliferative activity. For example, certain compounds exhibited marginal antiproliferative activity against human tumor cell lines (Castro-Castillo et al., 2010).
- Phototoxicity Studies : The photochemistry of fluorinated quinolone derivatives, including 6,8-difluoro variants, has been investigated. This research helps understand the phototoxicity of these compounds, which can be relevant in drug development (Fasani et al., 1999).
- Antimicrobial Activity : Studies have been conducted on the synthesis and antimicrobial potential of various quinolin-4(1H)-one derivatives. For example, novel pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antibacterial and antifungal activities (Holla et al., 2006).
- Anti-inflammatory Properties : Research on fluorine-substituted quinolin-4(1H)-one derivatives has shown potential for anti-inflammatory applications. This is important for the development of novel therapeutic agents (Sun et al., 2019).
properties
IUPAC Name |
6,8-difluoro-3-(3-methoxybenzoyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c1-23-11-4-2-3-9(5-11)16(21)13-8-20-15-12(17(13)22)6-10(18)7-14(15)19/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQLXOUZIFZTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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